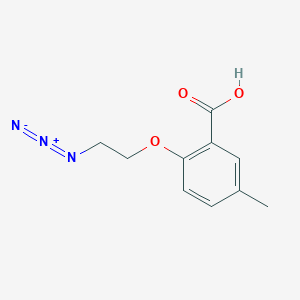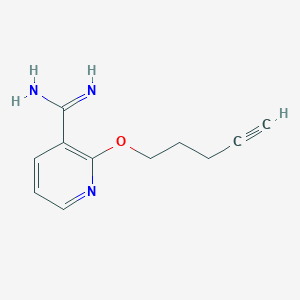![molecular formula C9H13Cl2N5 B1413233 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2108514-61-8](/img/structure/B1413233.png)
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Übersicht
Beschreibung
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride, also known as 2-Pyrazolyl-THIP, is a novel synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anticonvulsant agent, as well as for its possible role in modulating the central nervous system.
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazoles
The compound can be used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. This process involves a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine . The resulting benzimidazoles are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .
Antibacterial Agents
The compound has been used in the design and synthesis of novel imidazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. These have been evaluated as antibacterial agents, showing excellent in vitro antibacterial activity toward three virulent phytopathogenic bacteria .
Suzuki Coupling
The compound can be used as a reagent in Suzuki Coupling, a type of palladium-catalyzed cross coupling .
Antitumor and Radioprotectants
The compound has been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential applications as antitumors and radioprotectants .
Cathepsin Inhibitors
The compound has been used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are proteases involved in various physiological and pathological processes.
Allosteric Modulators
The compound has been used in the design and synthesis of novel allosteric modulators . These modulators exhibit improved allosteric properties compared to the lead compound and have the ability to cross the blood-brain barrier, making them suitable for future preclinical assessment .
Antileishmanial and Antimalarial Agents
The compound has been used in the synthesis of antileishmanial and antimalarial agents . A molecular simulation study justified the potent in vitro antipromastigote activity of a compound synthesized using this compound .
Wirkmechanismus
Target of Action
Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties . They are components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects . More detailed studies would be required to elucidate the exact interactions of this specific compound with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects
Result of Action
Pyrazole derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
Eigenschaften
IUPAC Name |
2-(1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-2-10-5-8-7(1)13-9(14-8)6-3-11-12-4-6;;/h3-4,10H,1-2,5H2,(H,11,12)(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPSBICEZJCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CNN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)
![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)
![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)




